molecular formula C11H20F2N2O2 B11798199 tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate

tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate

Cat. No.: B11798199
M. Wt: 250.29 g/mol
InChI Key: LDNUPAGBIFGSFL-UHFFFAOYSA-N
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Description

tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C11H20F2N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms at the 5-position of the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate typically involves the reaction of 5,5-difluoropiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can act as a ligand for specific receptors, modulating their activity and influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-[(5,5-difluoropiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-8-4-11(12,13)7-14-5-8/h8,14H,4-7H2,1-3H3,(H,15,16)

InChI Key

LDNUPAGBIFGSFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CNC1)(F)F

Origin of Product

United States

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